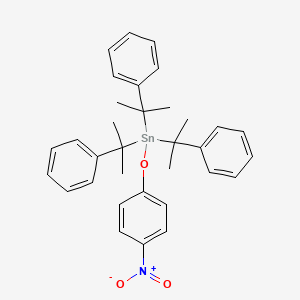
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane is a chemical compound with the molecular formula C30H33NO3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to organic groups. This compound is characterized by the presence of a nitrophenoxy group and three 2-phenylpropan-2-yl groups attached to a central tin atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane typically involves the reaction of 4-nitrophenol with tris(2-phenylpropan-2-yl)tin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and nitrophenol derivatives.
Reduction: Aminophenoxy derivatives.
Substitution: Various substituted stannane compounds depending on the nucleophile used.
科学的研究の応用
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of (4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
- (4-Nitrophenoxy)tris(2-methylpropan-2-yl)stannane
- (4-Nitrophenoxy)tris(2-ethylpropan-2-yl)stannane
- (4-Nitrophenoxy)tris(2-butylpropan-2-yl)stannane
Uniqueness
(4-Nitrophenoxy)tris(2-phenylpropan-2-yl)stannane is unique due to the presence of the phenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl groups. The nitrophenoxy group also imparts distinct electronic properties, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
922175-48-2 |
|---|---|
分子式 |
C33H37NO3Sn |
分子量 |
614.4 g/mol |
IUPAC名 |
(4-nitrophenoxy)-tris(2-phenylpropan-2-yl)stannane |
InChI |
InChI=1S/3C9H11.C6H5NO3.Sn/c3*1-8(2)9-6-4-3-5-7-9;8-6-3-1-5(2-4-6)7(9)10;/h3*3-7H,1-2H3;1-4,8H;/q;;;;+1/p-1 |
InChIキー |
ZWLVQUOCYQQMMQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C1=CC=CC=C1)[Sn](C(C)(C)C2=CC=CC=C2)(C(C)(C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


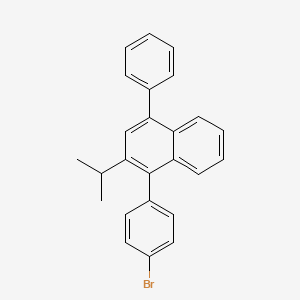
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
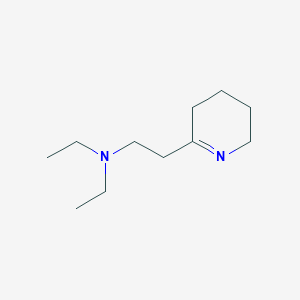
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)
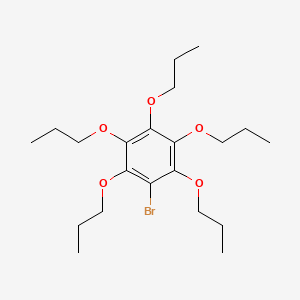
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
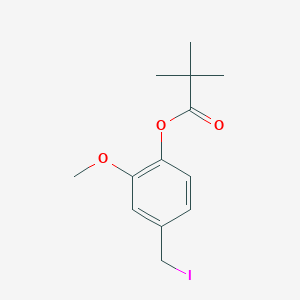
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
